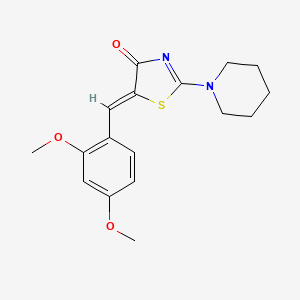

![molecular formula C18H20N2O3 B5571749 N-{4-[乙酰(甲基)氨基]苯基}-2-乙氧基苯甲酰胺](/img/structure/B5571749.png)

N-{4-[乙酰(甲基)氨基]苯基}-2-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study of benzamide derivatives, including "N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide," is significant due to their diverse biological activities and potential applications in medicinal chemistry. These compounds have been synthesized and characterized to explore their structural and functional properties, aiming to understand their chemical behavior and potential uses in various fields, excluding drug use, dosage, and side effects.

Synthesis Analysis

Synthesis of benzamide derivatives typically involves acylation reactions where an amine is reacted with an acyl chloride or an ester in the presence of a base. For example, the synthesis of related compounds involves stepwise reactions starting from specific benzoyl chloride and amines, followed by purification and characterization steps such as NMR, MS, and IR spectroscopy (Dian He et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques like X-ray crystallography, NMR, and computational methods such as density functional theory (DFT) calculations. These studies reveal the geometrical parameters, such as bond lengths and angles, and the molecular conformation in the solid state. For example, the crystal structure of a related benzamide derivative was determined to adopt a specific space group, indicating intermolecular interactions like hydrogen bonding and π-π stacking (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. These reactions include N-alkylation, hydrolysis to carboxylic acids, and reactions with organometallic reagents. The chemical properties are influenced by the substituents on the benzamide ring, affecting electron distribution and reactivity.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. These properties depend on the molecular structure, particularly the presence of functional groups that can engage in intermolecular interactions. For instance, substituted N-ethylbenzamides exhibit specific retention characteristics in chromatographic systems, indicating their polarity and interaction with solvents (P. Lehtonen, 1983).

科学研究应用

新型聚酰亚胺的合成与表征

新型芳香族聚酰亚胺的合成和表征涉及与 N-{4-[乙酰(甲基)氨基]苯基}-2-乙氧基苯甲酰胺相关的化合物。这些聚酰亚胺通过二胺和二酐通过溶液聚合或两步法合成,包括聚(酰胺酸)形成和随后的环脱水。所得聚合物表现出在有机溶剂(如 DMSO 和 DMF)中的溶解性,降解温度范围为 240°C 至 550°C,在 300°C 下的比热容差异很大。这项研究重点介绍了该材料由于其热稳定性和溶解性特性而在高性能聚合物和涂料中的潜在应用 (Butt 等人,2005 年)。

抗氧化剂

对氨基取代的苯甲酰胺衍生物(包括与 N-{4-[乙酰(甲基)氨基]苯基}-2-乙氧基苯甲酰胺结构相关的化合物)的研究评估了它们的抗氧化能力。这些化合物在 DPPH 和 FRAP 分析中显示出比参考分子 BHT 更好的抗氧化性能。三羟基衍生物显示出最有希望的抗氧化潜力,表明这些苯甲酰胺衍生物可以进一步优化以作为抗氧化剂进行治疗应用 (Perin 等人,2018 年)。

电化学氧化和抗氧化活性

探索了类似于 N-{4-[乙酰(甲基)氨基]苯基}-2-乙氧基苯甲酰胺的氨基取代的苯甲酰胺衍生物的电化学氧化,以了解它们的自由基清除活性。研究发现,这些化合物中的伯氨基会发生 pH 依赖性氧化,这有助于它们作为强力抗氧化剂的潜力。这项研究表明这些化合物与开发新的抗氧化剂药物或添加剂有关 (Jovanović 等人,2020 年)。

高分辨率 X 射线粉末衍射

使用高分辨率 X 射线粉末衍射对与 N-{4-[乙酰(甲基)氨基]苯基}-2-乙氧基苯甲酰胺密切相关的 2-乙氧基苯甲酰胺进行了结构分析。这项研究揭示了氢键带的鱼骨阵列,突出了该化合物的分子堆积及其物理性质和在材料科学中的应用的潜在影响 (Pagola 和 Stephens,2009 年)。

安全和危害

属性

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-4-23-17-8-6-5-7-16(17)18(22)19-14-9-11-15(12-10-14)20(3)13(2)21/h5-12H,4H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVXPPRHMHMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)